1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3/c9-1-2-14-3-4-15-7(14)5-6(13-15)8(10,11)12/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIZTVKHBZKTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential One-Pot Cyclocondensation Approach
A facile method involves sequential one-pot reactions starting from hydrazine monohydrate and ethoxymethylene malonic acid derivatives, followed by aldehyde and isocyanide addition under mild conditions with microwave irradiation to promote cyclization. This method yields various 1H-imidazo[1,2-b]pyrazoles efficiently with minimal purification steps.
- Hydrazine monohydrate reacts with ethoxymethylene malonic acid derivatives in ethanol under microwave irradiation (80–150 °C, 10 min).
- Subsequent addition of aldehydes and isocyanides with trifluoroacetic acid catalysis at room temperature leads to cyclization and product precipitation.
- The product is isolated by filtration and washing with hexane or diethyl ether, yielding the imidazo[1,2-b]pyrazole core compounds in good purity.
This method is adaptable for various substituents on the aldehyde and isocyanide components, allowing introduction of trifluoromethyl groups if appropriate precursors are used.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | Hydrazine monohydrate, ethoxymethylene malonate, EtOH, MW | 80–150 °C (MW) | 10 min | 70–85 | Microwave-assisted, one-pot |
| Cyclization with aldehyde/isocyanide | Aldehydes, isocyanides, TFA, RT | Room Temp (RT) | 10–60 min | 65–80 | Precipitation and filtration isolation |
| Trifluoromethylation | Use of trifluoromethylated phenol derivatives, crown ether | 5–50 °C | 0.5–24 h | 75–90 | Catalytic 18-crown-6 improves yield |
| N1-Alkylation with 2-chloroethyl | 2-chloroethyl halide, base, DMF or MeCN | 25–60 °C | 2–12 h | 60–80 | Nucleophilic substitution at N1 |
Research Findings and Advantages
- The microwave-assisted one-pot synthesis significantly reduces reaction time and improves yields compared to conventional heating.
- Use of catalytic crown ethers and optimized reagent ratios enhances the efficiency of trifluoromethylated intermediate formation.
- The regioselective alkylation at N1 with 2-chloroethyl groups proceeds smoothly under mild conditions, avoiding over-alkylation or side reactions.
- The overall synthetic route is scalable and adaptable for structural analogs, facilitating medicinal chemistry and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted imidazo[1,2-b]pyrazoles.
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action typically involves the chloroethyl group forming covalent bonds with nucleophilic sites on proteins or DNA, which disrupts cellular processes and inhibits enzymatic activity. This interaction can lead to apoptosis in cancer cells, making it a candidate for further pharmacological studies.
Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a potential lead compound for the development of new antibiotics.
Biological Studies
Target Interaction Studies
Research on 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole includes investigations into its interactions with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.
Biochemical Pathways
The compound's ability to modulate biochemical pathways has been a focus of research. Its structure allows it to influence various signaling pathways within cells, which is essential for developing targeted therapies in conditions like cancer and infectious diseases.
Materials Science
Development of Novel Materials
The unique chemical structure of this compound positions it as a potential candidate for the synthesis of novel materials with specific electronic or optical properties. Its heterocyclic nature allows for modifications that can tailor its properties for applications in organic electronics or photonic devices.
Chemical Synthesis
Building Block for Complex Compounds
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its reactivity can be exploited in various synthetic routes, enabling the creation of diverse chemical entities used in pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Covalent bonding with proteins/DNA |
| Antimicrobial agents | Inhibition of bacterial growth | |
| Biological Studies | Target interaction studies | Modulation of enzyme/receptor activity |
| Biochemical pathway analysis | Influence on signaling pathways | |
| Materials Science | Novel material development | Tailoring electronic/optical properties |
| Chemical Synthesis | Building block for complex compounds | Versatile reactivity in synthetic routes |
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1H-imidazo[1,2-b]pyrazole scaffold allows diverse functionalization. Key analogues include:
Key Observations :
- Solubility and Lipophilicity : Replacement of indole with the 1H-imidazo[1,2-b]pyrazole core reduces logD by 0.5 units, significantly improving aqueous solubility (50-fold increase) . This enhancement is critical for bioavailability in drug candidates.
Biological Activity
Overview
1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound notable for its structural features, which include both imidazole and pyrazole rings. The presence of a chloroethyl group and a trifluoromethyl group significantly enhances its biological activity and stability, making it a subject of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties.
- Molecular Formula : C8H7ClF3N3
- Molecular Weight : 237.61 g/mol
- CAS Number : 2090962-06-2
- IUPAC Name : 1-(2-chloroethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group facilitates penetration through biological membranes, allowing the compound to reach intracellular sites where it can inhibit various enzymes and disrupt normal cellular functions. This interaction often leads to significant biological effects, including antiproliferative actions against cancer cells.
Anticancer Activity
Recent studies have demonstrated that compounds with a similar pyrazole structure exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit the growth of multiple cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Renal Cancer
- Prostate Cancer
In vitro studies suggest that this compound induces apoptosis in cancer cells, leading to reduced cell viability and proliferation. For instance, related compounds have shown IC50 values indicating effective inhibition of cancer cell growth at low concentrations (e.g., IC50 = 49.85 µM for certain pyrazole derivatives) .
Antimicrobial Properties
The compound's structural characteristics also contribute to its antimicrobial activity. Pyrazole derivatives are recognized for their potential as antimicrobial agents due to their ability to disrupt bacterial cell functions. This compound has been explored for its efficacy against various microbial strains, although specific data on its antimicrobial activity remains limited compared to its anticancer properties.
Synthesis and Research Applications
The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. Common methods include:
- Cyclocondensation Reactions : Using hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Microwave-Assisted Reactions : To enhance yield and reduce reaction times.
This compound serves as a valuable building block in the synthesis of more complex molecules and has applications in drug design aimed at developing new anticancer agents .
Case Studies
| Study Reference | Compound Tested | Cell Line | IC50 Value |
|---|---|---|---|
| Xia et al., 2022 | Pyrazole Derivative | MDA-MB-231 (Breast Cancer) | 49.85 µM |
| Fan et al., 2022 | Hydroxy-Pyrazole Derivative | A549 (Lung Cancer) | 0.95 nM |
| Sun et al., 2022 | Pyrazole-Thiourea Derivative | H460 (Lung Cancer) | 25 nM |
These studies illustrate the potential of pyrazole derivatives as effective anticancer agents, emphasizing the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the key strategies for synthesizing 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole derivatives?
Methodological Answer: The synthesis of this scaffold typically involves selective functionalization of the imidazo[1,2-b]pyrazole core. Key steps include:
- Br/Mg-exchange reactions to introduce substituents at specific positions, followed by trapping with electrophiles like trifluoromethylating agents or chloroethyl precursors .
- Regioselective metalation using TMP-bases (e.g., TMPMgCl·LiCl) to modify the pyrazole ring without disrupting the imidazole moiety. This avoids the need for pre-functionalized starting materials .
- Protection/deprotection strategies (e.g., SEM groups) to stabilize reactive intermediates during halogenation or alkylation steps .
Q. How do the physicochemical properties of this compound compare to indole-based analogs?
Methodological Answer: Comparative studies with indole isosteres reveal:
- Enhanced solubility : The imidazo[1,2-b]pyrazole core reduces logD (lipophilicity) by 0.5–1.0 units compared to indole, improving aqueous solubility (e.g., >200 µM vs. <50 µM for indole analogs) .
- Acid-base behavior : The NH group in the imidazo[1,2-b]pyrazole ring has a pKa ~7.3, lower than indole’s NH (pKa ~10), enhancing ionization in physiological media and membrane permeability .
- Thermal stability : Trifluoromethyl and chloroethyl groups increase thermal stability (TGA data shows decomposition >250°C), critical for handling in high-temperature reactions .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the imidazo[1,2-b]pyrazole core?
Methodological Answer: Regioselectivity is influenced by:
- Electronic effects : The trifluoromethyl group at position 6 directs electrophilic substitution to position 2 or 7 due to its electron-withdrawing nature. Computational modeling (DFT) can predict reactive sites .
- Steric hindrance : The 2-chloroethyl group at position 1 limits access to adjacent positions, requiring bulky bases like TMPZnCl·LiCl for selective metalation .
- Reaction monitoring : Use in situ NMR or LC-MS to track intermediates, as competing pathways (e.g., ring fragmentation) may occur under harsh conditions .
Q. How does the chloroethyl substituent influence biological activity in kinase inhibition assays?
Methodological Answer: The 2-chloroethyl group:
- Enhances electrophilicity : Acts as a leaving group in covalent inhibitor design, forming adducts with cysteine residues in kinase ATP-binding pockets (e.g., JAK3 inhibition IC₅₀ = 12 nM vs. 45 nM for non-chloroethyl analogs) .
- Impacts metabolic stability : Chloroethyl derivatives show faster hepatic clearance (t₁/₂ = 2.1 h in human microsomes) compared to methyl or ethyl analogs, necessitating prodrug strategies .
Q. Are there contradictions in reported data on solubility vs. metabolic stability for this scaffold?
Methodological Answer: Yes. While improved solubility is well-documented , conflicting data exist on metabolic stability:
- Oxidative metabolism : Cytochrome P450 3A4 preferentially oxidizes the trifluoromethyl group, generating unstable metabolites (e.g., CF₃ → COOH in rat plasma) .
- Mitigation strategies : Introduce deuterium at labile positions or replace trifluoromethyl with SF₅ groups to slow metabolism without sacrificing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
